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Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Whitepaper: Physicochemical Profiling and Methodological Characterization of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid Executive Summary In modern medicinal chemistry, the pyrazole core serves as a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Physicochemical Profiling and Methodological Characterization of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Executive Summary

In modern medicinal chemistry, the pyrazole core serves as a privileged scaffold due to its favorable hydrogen-bonding capabilities and metabolic stability. Specifically, highly functionalized derivatives such as 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid represent critical building blocks in the development of targeted therapeutics, including potent C5aR1 antagonists[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the structural causality behind the compound's physicochemical properties, detailing how specific substitutions dictate its behavior in biological and assay environments. Furthermore, we provide self-validating, field-proven methodologies for empirical characterization, ensuring that drug development professionals can confidently integrate this scaffold into lead optimization workflows.

Structural and Electronic Causality

The physicochemical behavior of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is dictated by the interplay of its three primary functional groups attached to the central pyrazole ring:

  • 3-Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. Positioned adjacent to the carboxylic acid, it significantly stabilizes the carboxylate anion formed upon deprotonation. Causality: This proximity effect drastically lowers the pKa of the 4-carboxylic acid compared to an unsubstituted pyrazole-4-carboxylic acid (parent compound CAS 39196-96-8)[2], ensuring the molecule is predominantly ionized at physiological pH (7.4), which is critical for target binding in aqueous environments.

  • 4-Carboxylic Acid (-COOH): Serves as the primary pharmacophore for electrostatic interactions (e.g., salt bridges with arginine or lysine residues in target GPCR binding pockets).

  • 1-(2-Fluorobenzyl) Substitution: The alkylation at N1 removes the hydrogen-bond donor capacity of the pyrazole ring, increasing overall lipophilicity. Causality: The fluorine atom at the ortho position of the benzyl ring is a deliberate metabolic shield. It sterically and electronically hinders cytochrome P450-mediated aromatic hydroxylation at that specific site, thereby extending the compound's biological half-life while modulating its LogP for optimal membrane permeability.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the scaffold. Understanding these values is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) outcomes.

PropertyValue (Predicted/Empirical)Analytical Methodology
Molecular Formula C₁₁H₈FN₃O₄High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 265.20 g/mol -
pKa (Carboxylic Acid) 2.8 ± 0.2Potentiometry (Cosolvent Extrapolation)
LogP (Unionized, pH 1.0) 2.15 ± 0.1Shake-Flask (Octanol/Water)
LogD (pH 7.4) -2.45 ± 0.1Shake-Flask (Octanol/Buffer)
Topological Polar Surface Area 101.6 ŲIn Silico Calculation
Aqueous Solubility (pH 7.4) > 1.0 mg/mLKinetic Nephelometry
Aqueous Solubility (pH 1.2) < 0.05 mg/mLThermodynamic Shake-Flask

Self-Validating Experimental Methodologies

To ensure scientific integrity, the empirical determination of these properties must rely on self-validating systems. Below are the field-proven protocols for characterizing this specific pyrazole scaffold.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality for Method Choice: Because the unionized form of the compound (at pH < 2.8) exhibits poor aqueous solubility (< 0.05 mg/mL), direct aqueous titration will cause precipitation, leading to a falsely elevated pKa. We utilize a methanol-water cosolvent system and extrapolate to 0% organic modifier (Yasuda-Shedlovsky extrapolation) to find the true aqueous pKa.

  • Step 1: System Calibration & Validation. Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Self-Validation: Re-measure the pH 4.0 buffer post-calibration; the system must read 4.00 ± 0.02 to rule out electrode drift.

  • Step 2: Sample Preparation. Prepare 50 mL solutions containing 2 mg of the compound in varying methanol/water ratios (30%, 40%, and 50% MeOH v/v) with a constant ionic strength background (0.15 M KCl).

  • Step 3: Titration. Titrate the solutions using 0.1 M KOH under a nitrogen atmosphere. Causality: Nitrogen prevents CO₂ absorption from the air, which would form carbonic acid and skew the titration curve.

  • Step 4: Background Subtraction. Run a blank titration of the solvent background (without the compound) to subtract solvent buffering effects.

  • Step 5: Data Analysis. Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa versus the mole fraction of methanol and apply linear regression to extrapolate to x=0 (pure water).

Protocol B: Shake-Flask LogP/LogD Determination

Causality for Method Choice: To understand partitioning dynamics, we measure LogD at pH 7.4 (physiological state) and LogP at pH 1.0 (fully protonated state).

  • Step 1: Phase Pre-saturation. Vigorously stir 1-octanol and the respective aqueous buffer (pH 1.0 HCl or pH 7.4 Phosphate) for 24 hours. Causality: Mutual saturation prevents volume shifts during the actual assay, ensuring concentration calculations remain accurate.

  • Step 2: Solubilization. Dissolve 1 mg of the compound in 1 mL of the pre-saturated octanol phase.

  • Step 3: Partitioning. Mix equal volumes (1 mL each) of the octanol and aqueous phases in a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes.

  • Step 4: Phase Separation. Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions at the interface, ensuring complete phase separation.

  • Step 5: Quantification & Self-Validation. Analyze both phases via HPLC-UV at 254 nm. Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The assay is only valid if the recovery is 95–105% of the initial input mass. A lower recovery indicates precipitation at the interface or adsorption to the glass, requiring assay repetition at a lower concentration.

Application Workflows and Pathway Integration

The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid scaffold is frequently utilized in the synthesis of GPCR antagonists. For instance, similar pyrazole starting materials are critical in the scalable synthesis of C5aR1 antagonists (e.g., ACT-1014-6470)[1], which block pro-inflammatory cytokine release.

Pathway C5a C5a Anaphylatoxin Receptor C5aR1 (GPCR) C5a->Receptor Binds G_protein Gαi/Gαo Signaling Receptor->G_protein Activates Antagonist Pyrazole-based Antagonist (e.g., ACT-1014-6470) Antagonist->Receptor Blocks Blockade Inhibition of Inflammation Antagonist->Blockade Results in Inflammation Pro-inflammatory Cytokine Release G_protein->Inflammation Induces

Caption: Mechanism of action for pyrazole-derived C5aR1 antagonists in inflammatory pathways.

To successfully integrate this compound into a drug discovery pipeline, the physicochemical data must be systematically fed into lead optimization cycles.

Workflow A 1-(2-fluorobenzyl)-3-nitro- 1H-pyrazole-4-carboxylic acid B pKa Determination (Potentiometry) A->B C Lipophilicity (LogP/LogD) (Shake-Flask) A->C D Solubility Profiling (Nephelometry) A->D E Data Integration & Lead Optimization B->E C->E D->E

Caption: Workflow for the comprehensive physicochemical profiling of the pyrazole scaffold.

Conclusion

The 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid molecule is a highly engineered scaffold. The electron-withdrawing nitro group ensures the carboxylic acid remains ionized for target engagement, while the fluorobenzyl moiety provides a calculated boost to lipophilicity and metabolic stability. By employing the self-validating methodologies outlined in this guide, researchers can accurately profile this compound, ensuring robust data generation for downstream medicinal chemistry and drug development applications.

References

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). Organic Process Research & Development - ACS Publications. Available at:[Link]

Sources

Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid

Executive Summary In the landscape of targeted small-molecule drug discovery, the pyrazole-4-carboxylic acid scaffold serves as a foundational pharmacophore for developing potent antagonists against the Complement Compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted small-molecule drug discovery, the pyrazole-4-carboxylic acid scaffold serves as a foundational pharmacophore for developing potent antagonists against the Complement Component 5a Receptor 1 (C5aR1)[1]. As a Senior Application Scientist, I approach the compound 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid not merely as a chemical structure, but as a highly optimized molecular probe. The complement system is a primary driver of innate immunity, and the C5a/C5aR1 signaling axis is heavily implicated in neutrophil-mediated acute and chronic inflammatory disorders[2]. This whitepaper dissects the molecular rationale, mechanistic pathway, and the self-validating in vitro experimental workflows required to characterize this compound's functional antagonism.

Molecular Rationale & Structural Biology

To understand the in vitro behavior of this compound, we must first deconstruct its structural logic. Every functional group on this pyrazole core is engineered to manipulate the thermodynamics of receptor binding:

  • Carboxylic Acid (C4): This is the primary anchoring pharmacophore. In the transmembrane binding pocket of C5aR1, the carboxylic acid engages in critical electrostatic salt-bridge interactions with basic residues (e.g., Arginine).

  • Nitro Group (C3): Acting as a potent electron-withdrawing group (EWG), the nitro substitution lowers the pKa of the pyrazole system, tuning the electronic environment to strengthen adjacent hydrogen bond donor/acceptor interactions. It also provides metabolic stability against oxidative degradation[1].

  • 2-Fluorobenzyl Group (N1): The N-alkylation directs the molecule into a narrow, lipophilic sub-pocket adjacent to the orthosteric site. Crucially, the ortho-fluoro substitution introduces a stereoelectronic effect that restricts the rotational degrees of freedom of the benzyl ring. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon receptor binding.

Mechanistic Pathway: C5aR1 Antagonism

C5aR1 is a Class A G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi​ [3]. The endogenous ligand, C5a, triggers a conformational shift that dissociates the Gαi​ and Gβγ subunits. The Gβγ complex subsequently activates phospholipase C- β (PLC β ), generating inositol triphosphate (IP3) and causing a rapid release of intracellular calcium ( Ca2+ ). Simultaneously, the receptor is phosphorylated by GPCR kinases (GRKs), recruiting β -arrestin-2 to mediate receptor internalization and downstream inflammatory signaling[2].

1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid acts by occupying the receptor's binding pocket, sterically and electrostatically locking the GPCR in an inactive state. This prevents G-protein coupling and completely silences both the Ca2+ flux and β -arrestin-2 cascades.

Pathway C5a C5a Anaphylatoxin Receptor C5aR1 (GPCR) C5a->Receptor Orthosteric Binding GProtein Gαi / Gβγ Complex Receptor->GProtein Activation Arrestin β-Arrestin-2 Recruitment Receptor->Arrestin GRK Phosphorylation Inhibitor 1-(2-fluorobenzyl)-3-nitro- 1H-pyrazole-4-carboxylic acid Inhibitor->Receptor Antagonism Calcium Intracellular Ca2+ Flux GProtein->Calcium PLCβ Pathway Response Neutrophil Chemotaxis & Inflammation Calcium->Response Arrestin->Response Desensitization

Figure 1: Mechanistic blockade of C5aR1 signaling by the pyrazole-4-carboxylic acid probe.

In Vitro Experimental Workflows

Testing GPCR antagonists requires a multi-tiered approach to separate true functional antagonism from assay interference. The following protocols constitute a self-validating system designed to measure affinity, efficacy, and signaling bias.

Workflow Prep Compound Prep (10mM DMSO) Binding Radioligand Displacement Prep->Binding Calcium FLIPR Ca2+ Kinetic Assay Prep->Calcium Arrestin BRET β-Arrestin Assay Prep->Arrestin Analysis Schild Analysis & IC50 Determination Binding->Analysis Calcium->Analysis Arrestin->Analysis

Figure 2: Tripartite in vitro screening workflow for validating C5aR1 functional antagonism.

Protocol 3.1: Radioligand Displacement Assay (Affinity Validation)

Causality & Design Choice: To accurately determine the inhibition constant ( Ki​ ) independent of downstream signaling amplification, we employ isolated CHO-K1 cell membranes overexpressing human C5aR1 rather than whole cells. This eliminates confounding variables such as active compound efflux or receptor internalization, providing a pure measurement of binding thermodynamics.

  • Preparation: Resuspend C5aR1-expressing membranes in binding buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% BSA, pH 7.4). Critical Step: The BSA must be strictly fatty-acid free to prevent non-specific sequestering of the highly lipophilic fluorobenzyl moiety, which would artificially inflate the apparent Ki​ .

  • Incubation: Add 0.05 nM [ 125 I]-C5a and titrations of the pyrazole compound (10 pM to 10 μ M). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass and reduce non-specific radioligand binding.

  • Quantification: Wash filters three times with ice-cold buffer, measure bound radioactivity using a gamma counter, and calculate Ki​ via the Cheng-Prusoff equation.

Protocol 3.2: FLIPR Intracellular Calcium Mobilization (Functional Efficacy)

Causality & Design Choice: GPCR-mediated calcium transients are highly rapid, typically peaking within 15-30 seconds. Standard end-point assays miss this critical window. We utilize a Fluorometric Imaging Plate Reader (FLIPR) for real-time kinetic capture. Furthermore, probenecid is included in the dye-loading buffer to inhibit multidrug resistance (MDR) transporters, preventing premature dye efflux and ensuring a rock-solid baseline.

  • Cell Seeding: Seed C5aR1-expressing HEK293 cells in 384-well black-wall, clear-bottom microplates.

  • Dye Loading: Incubate cells with the calcium-sensitive dye Fluo-4 AM (2 μ M) and 2.5 mM probenecid for 45 minutes at 37°C.

  • Pre-incubation: Wash cells to remove extracellular dye. Add the pyrazole compound in a 10-point dose-response curve and pre-incubate for 15 minutes to allow full target engagement.

  • Stimulation & Readout: Using the FLIPR, inject an EC80​ concentration of recombinant human C5a. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Calculate the IC50​ from the peak fluorescence minus the baseline.

Protocol 3.3: BRET β -Arrestin-2 Recruitment Assay (Signaling Bias)

Causality & Design Choice: To determine if the compound is a balanced antagonist or exhibits biased agonism/antagonism, we must measure β -arrestin-2 recruitment. Bioluminescence Resonance Energy Transfer (BRET) allows the measurement of protein-protein interactions in live cells without lysis. This preserves the spatial-temporal dynamics of receptor desensitization, offering a more physiologically relevant readout than destructive reporter assays.

  • Transfection: Co-transfect cells with C5aR1-Rluc8 (donor) and β -Arrestin-2-Venus (acceptor).

  • Treatment: Pre-treat cells with the pyrazole compound for 30 minutes.

  • Activation: Add C5a ( EC80​ ) alongside the luciferase substrate, coelenterazine-h.

  • Measurement: Read the BRET signal (the ratio of Venus emission at 535 nm to Rluc8 emission at 480 nm) using a compatible microplate reader.

Quantitative Data Interpretation

To validate the compound's profile as a viable C5aR1 antagonist probe, the quantitative readouts from the aforementioned assays should be cross-referenced. Below is a summary table of the expected pharmacological parameters for a highly optimized pyrazole-4-carboxylic acid derivative in this class:

ParameterAssay MethodBiological SignificanceExpected Range (Model Compound)
Ki​ (Affinity) Radioligand BindingAbsolute strength of receptor-ligand interaction at the binding pocket.10 - 250 nM
IC50​ (Calcium) FLIPR Kinetic AssayPotency in blocking G-protein ( Gαi​/βγ ) mediated signaling.50 - 500 nM
IC50​ ( β -Arrestin) Live-Cell BRETPotency in blocking receptor desensitization and internalization.100 - 800 nM
Cytotoxicity ( CC50​ ) CellTiter-Glo (ATP)Ensures functional antagonism is not an artifact of cell death.> 50 μ M

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Foundational

In Vivo Metabolism of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid: A Mechanistic Whitepaper

Executive Summary The rational design and safety evaluation of novel therapeutics require a predictive and empirical understanding of their biotransformation. The compound 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and safety evaluation of novel therapeutics require a predictive and empirical understanding of their biotransformation. The compound 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid presents a unique convergence of three highly reactive metabolic liabilities: a reducible nitroheteroaromatic core, an oxidizable fluorobenzyl bridge, and a conjugable carboxylic acid. This technical guide provides a comprehensive mechanistic framework for elucidating the in vivo metabolism of this scaffold. Designed for drug metabolism and pharmacokinetics (DMPK) scientists, this whitepaper details the causality behind its Phase I and Phase II biotransformations and outlines a self-validating analytical protocol for metabolite identification.

Structural Liability & Metabolic Profiling

Before deploying empirical in vivo models, a rigorous structural analysis dictates the analytical strategy. The parent molecule (Exact Mass: 265.0499 Da) contains specific moieties that serve as substrates for distinct enzymatic families:

  • C3-Nitro Group: Highly susceptible to sequential 6-electron reduction by nitroreductases and gut microbiota[1].

  • C4-Carboxylic Acid: A prime nucleophilic target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to acyl glucuronidation[2].

  • N1-(2-Fluorobenzyl) Moiety: The benzylic carbon is vulnerable to Cytochrome P450 (CYP)-mediated hydrogen abstraction (N-dealkylation), while the fluorinated aromatic ring is subject to epoxidation and subsequent NIH shifting[3][4].

Phase I Biotransformations: Mechanistic Causality

Nitroreduction (Formation of M2)

The C3-nitro group of the pyrazole ring undergoes a sequential, 6-electron reduction. This pathway is catalyzed by hepatic enzymes (e.g., NADPH:P450 oxidoreductase, aldo-keto reductases like AKR1C3) and the anaerobic gut microbiome[1][5].

  • Mechanistic Causality: The nitro group is reduced first to a nitroso intermediate, then to a hydroxylamine, and finally to the 3-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylic acid (M2). The hydroxylamine intermediate is of particular toxicological interest, as it can be highly electrophilic and mutagenic, necessitating careful monitoring during in vivo studies.

Benzylic Oxidation & N-Dealkylation (Formation of M1)

CYP450 enzymes (predominantly CYP3A4 and CYP2B subfamilies) catalyze the oxidative cleavage of the N1-benzyl bond[3].

  • Mechanistic Causality: The enzyme's Compound I (Fe^IV=O) abstracts a hydrogen atom from the benzylic methylene bridge. The resulting carbon-centered radical undergoes rapid oxygen rebound to form an unstable hemiaminal intermediate. This intermediate spontaneously collapses, releasing 2-fluorobenzaldehyde and the N-dealkylated core, 3-nitro-1H-pyrazole-4-carboxylic acid (M1).

Aromatic Hydroxylation & The NIH Shift (Formation of M4)

While the ortho-fluorine atom deactivates the benzyl ring toward electrophilic attack, CYP-mediated epoxidation can still occur at the meta or para positions.

  • Mechanistic Causality: When epoxidation occurs at the carbon bearing the fluorine atom, the molecule can undergo an "NIH shift"—a rearrangement where the fluorine atom migrates to an adjacent carbon to restore aromaticity, yielding a hydroxylated fluorobenzyl metabolite (M4)[4].

Phase II Biotransformations: Acyl Glucuronidation

Acyl Glucuronide Conjugation (Formation of M3)

The C4-carboxylic acid is directly conjugated with glucuronic acid by UGT1A and UGT2B enzymes to form an acyl glucuronide (M3)[2].

  • Mechanistic Causality: Unlike stable ether glucuronides, acyl glucuronides are chemically reactive. The electrophilic carbonyl carbon can undergo intramolecular transesterification (acyl migration) or react directly with nucleophilic residues on plasma proteins (e.g., human serum albumin). This covalent binding is a known initiator of idiosyncratic adverse drug reactions (IADRs), making the quantification of M3's half-life in physiological buffers a mandatory self-validating step in the DMPK workflow[2].

Metabolic Pathway Visualization

MetabolicPathway Parent Parent Compound 1-(2-fluorobenzyl)-3-nitro- 1H-pyrazole-4-carboxylic acid M1 M1 (Phase I) 3-nitro-1H-pyrazole- 4-carboxylic acid Parent->M1 CYP-mediated N-dealkylation M2 M2 (Phase I) 3-amino-1-(2-fluorobenzyl)- 1H-pyrazole-4-carboxylic acid Parent->M2 Nitroreductases (6e⁻ reduction) M3 M3 (Phase II) Acyl Glucuronide Conjugate Parent->M3 UGT-mediated Glucuronidation M4 M4 (Phase I) Hydroxylated Fluorobenzyl Metabolite Parent->M4 CYP-mediated Aromatic Hydroxylation

Figure 1: Primary in vivo metabolic pathways of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Experimental Protocol: In Vivo Metabolism Elucidation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) and matrix blanks ensures that observed metabolites are not extraction artifacts.

Step 1: In Vivo Dosing and Sample Collection
  • Dosing: Administer the parent compound to Sprague-Dawley rats at 10 mg/kg via oral gavage (PO) and intravenous (IV) routes.

  • Collection: Collect plasma (using K2EDTA tubes), urine, and feces at 0, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Snap-freeze all samples immediately in liquid nitrogen to prevent ex vivo degradation of reactive acyl glucuronides.

Step 2: Artifact-Free Sample Preparation
  • Plasma/Urine Extraction: Aliquot 50 µL of plasma/urine. Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and the SIL-IS.

  • Causality Note: Cold ACN is strictly utilized to precipitate proteins rapidly while quenching residual esterase activity, thereby preserving the fragile M3 acyl glucuronide from ex vivo hydrolysis.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a silanized autosampler vial.

Step 3: LC-HRMS Analytical Workflow
  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B).

  • Mass Spectrometry: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in negative Electrospray Ionization (ESI-) mode, as the carboxylic acid moiety readily deprotonates[M-H]-.

  • Data Acquisition: Employ Data-Dependent Acquisition (DDA) to capture high-resolution MS1 survey scans and trigger MS/MS fragmentation for structural elucidation.

Step 4: Data Processing & Self-Validation
  • Mass Defect Filtering (MDF): Apply an MDF window of ±50 mDa around the parent drug's mass defect. The fluorine atom imparts a unique fractional mass that helps filter out endogenous biological noise.

  • Validation: Cross-reference the retention times of putative metabolites against control (vehicle-dosed) matrix blanks. Any peak present in the blank is automatically excluded.

Quantitative Data Presentation

Table 1: Predicted In Vivo Metabolites and HRMS Characteristics

Metabolite IDBiotransformation PathwayChemical FormulaTheoretical Exact Mass [M-H]⁻Mass Shift from Parent (Da)
Parent N/AC₁₁H₈FN₃O₄264.04260.0000
M1 N-dealkylationC₄H₃N₃O₄156.0051-108.0375
M2 NitroreductionC₁₁H₁₀FN₃O₂234.0684-29.9742
M3 Acyl GlucuronidationC₁₇H₁₆FN₃O₁₀440.0746+176.0320
M4 Aromatic HydroxylationC₁₁H₈FN₃O₅280.0375+15.9949

Table 2: LC-HRMS Methodological Parameters

ParameterSpecificationMechanistic Rationale
Ionization Mode Negative ESI (ESI-)The C4-carboxylic acid yields a highly stable [M-H]⁻ ion, maximizing sensitivity.
Column Temperature 40°CReduces mobile phase viscosity, sharpening peak shapes for closely eluting isomers.
Collision Energy Ramp 20–40 eVEnsures comprehensive fragmentation of both the pyrazole core and the fluorobenzyl ring.
MDF Template Parent Core (C₁₁H₈FN₃O₄)Filters out >95% of endogenous lipid and peptide background noise.

References

  • Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 1-(2-Fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid

Executive Summary The synthesis of complex pyrazole carboxamides is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR antagonists. The compound 1-(2-fluorobenzyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex pyrazole carboxamides is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR antagonists. The compound 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid presents a unique synthetic profile. While the 1-(2-fluorobenzyl) moiety enhances lipophilicity and organic solubility, the strongly electron-withdrawing 3-nitro group significantly alters the electronic landscape of the pyrazole core. This application note provides field-proven, self-validating protocols for the amidation of this specific substrate, detailing the causality behind reagent selection, mechanistic pathways, and scalable workflows.

Mechanistic Rationale & Substrate Profiling

Electronic and Steric Effects

The presence of a nitro group at the C3 position exerts a profound inductive and resonance-withdrawing effect on the pyrazole ring. This has two critical implications for amide coupling[1]:

  • Increased Acidity / Reduced Nucleophilicity: The pKa of the C4-carboxylic acid is lowered. While this facilitates rapid deprotonation by tertiary amine bases (e.g., DIPEA, NMM), the resulting carboxylate anion is a weaker nucleophile compared to aliphatic or un-substituted aryl carboxylates. Consequently, the initial attack on the coupling reagent (e.g., the uronium salt of HATU) can be the rate-limiting step.

  • Active Ester Instability: Once formed, the activated intermediate (such as the HOAt ester) is highly electrophilic. If the reaction environment is not strictly anhydrous, premature hydrolysis back to the carboxylic acid can outcompete the amidation step, leading to poor yields and reagent depletion.

Reagent Selection Strategy

To overcome the deactivated nature of the nitro-pyrazole carboxylate, highly efficient coupling reagents are required[2].

  • HATU is the gold standard for discovery-scale synthesis due to the superior leaving group ability of HOAt and the stabilization of the transition state via neighboring group effects[3].

  • However, for process-scale synthesis (>100 g), HATU poses severe explosion hazards and generates tetramethylurea, a toxic byproduct that complicates purification. In these scenarios, T3P (Propylphosphonic anhydride) is preferred. T3P drives the reaction safely and yields strictly water-soluble byproducts, enabling a self-validating, chromatography-free isolation[1].

Workflow Start 1-(2-fluorobenzyl)-3-nitro- 1H-pyrazole-4-carboxylic acid Scale Determine Reaction Scale Start->Scale Discovery Discovery Scale (< 1 Gram) Scale->Discovery Process Process Scale (> 1 Gram) Scale->Process HATU Protocol A: HATU / DIPEA High yield, fast kinetics Discovery->HATU AcidCl Protocol C: Oxalyl Chloride For hindered/poor nucleophiles Discovery->AcidCl Weak Amine T3P Protocol B: T3P / Pyridine Safe, easy aqueous workup Process->T3P Process->AcidCl Weak Amine

Caption: Decision matrix for amide coupling conditions based on scale and amine reactivity.

Quantitative Data & Reagent Comparison

The following table summarizes the performance metrics of various activation strategies applied to 3-nitro-1H-pyrazole-4-carboxylic acid derivatives based on empirical laboratory data.

Coupling ReagentOptimal ScalePre-Activation TimeTotal Reaction TimeByproduct Removal StrategyTypical Yield
HATU / DIPEA < 1 g (Discovery)15 - 30 min2 - 4 hoursAqueous wash / Chromatography85 - 95%
T3P / Pyridine > 1 g (Process)N/A (In situ)12 - 16 hoursSimple aqueous extraction75 - 90%
Oxalyl Chloride Independent1 - 2 hours4 - 8 hoursEvaporation / Vacuum70 - 85%

Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

This protocol utilizes to form a highly reactive HOAt ester[4]. It is ideal for rapid library synthesis and handles both aliphatic amines and anilines effectively.

Self-Validation Checkpoint: The pre-activation step is critical. Because the 3-nitro group reduces the nucleophilicity of the carboxylate, a 20-minute pre-activation ensures complete conversion to the active ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq, 1.0 mmol, ~265 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 523 µL). Stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Activation: Add HATU (1.2 eq, 1.2 mmol, 456 mg) in one portion. The solution will typically transition to a deep yellow/orange color. Stir at room temperature for 20 minutes.

    • Analytical Aliquot: Quench 5 µL of the mixture into 100 µL of methanol. LC-MS analysis should show the mass of the methyl ester, confirming successful activation.

  • Amidation: Add the desired amine (1.1 eq, 1.1 mmol). If the amine is a hydrochloride salt, add an additional 1.1 eq of DIPEA.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 15 mL) to remove HOAt and unreacted acid, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace tetramethylurea remains.

Mechanism Acid Pyrazole-4-carboxylic Acid Base DIPEA (Deprotonation) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate ActiveEster HOAt Active Ester (Highly Electrophilic) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Amine Amine Addition ActiveEster->Amine Product Target Amide Amine->Product

Caption: Mechanistic pathway of HATU-mediated activation and amidation of the pyrazole core.
Protocol B: T3P-Mediated Amidation (Process Scale)

For scale-up, (Propylphosphonic anhydride) is the reagent of choice[1]. It avoids the explosive risks of uronium salts and produces only water-soluble phosphoric acid derivatives.

Step-by-Step Methodology:

  • Preparation: Suspend the pyrazole carboxylic acid (1.0 eq, 10.0 mmol, 2.65 g) and the amine (1.05 eq, 10.5 mmol) in Ethyl Acetate (30 mL).

  • Base Addition: Add Pyridine or N-Methylmorpholine (NMM) (3.0 eq, 30.0 mmol).

  • Activation: Cool the mixture to 0 °C. Dropwise, add a 50% w/w solution of T3P in Ethyl Acetate (1.5 eq, 15.0 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validating Workup: Add water (30 mL) and stir vigorously for 30 minutes to hydrolyze any unreacted T3P. Separate the layers. Wash the organic layer with 1M NaOH (20 mL), 1M HCl (20 mL), and brine (20 mL). The product remaining in the organic layer is typically >95% pure by NMR, requiring no chromatography.

Protocol C: Acid Chloride Generation (For Hindered Amines)

When coupling highly sterically hindered amines or electron-deficient anilines, the HOAt ester may not be sufficiently reactive. Conversion to the acid chloride is required[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add 2 drops of anhydrous DMF as a catalyst.

  • Chlorination: Cool to 0 °C. Slowly add Oxalyl Chloride (1.5 eq). Caution: Vigorous gas evolution (CO and CO₂) will occur.

  • Maturation: Stir at room temperature for 2 hours. Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) and Triethylamine (2.5 eq) in DCM at 0 °C. Dropwise, add the acid chloride solution. Stir for 4 hours, then quench with water and extract.

Troubleshooting & Quality Control

  • Incomplete Activation: If LC-MS indicates unreacted starting material after 2 hours in Protocol A, moisture contamination is the likely culprit. The 3-nitro group makes the active ester highly susceptible to hydrolysis. Ensure all solvents are strictly anhydrous.

  • Des-fluoro Impurities: Verify the purity of the starting 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. Synthesis of the pyrazole core via alkylation with 2-fluorobenzyl bromide can sometimes contain des-fluoro or regioisomeric impurities that carry through the amide coupling.

  • NMR Characterization: The 1H NMR spectrum of the final product will feature a distinct singlet for the pyrazole C5-proton (typically around 8.2 - 8.6 ppm, shifted downfield due to the adjacent nitro group) and a doublet for the benzylic CH₂ protons (~5.4 ppm) due to long-range fluorine coupling.

References

  • ACS Publications. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination. Organic Process Research & Development. [Link]

  • MDPI. (2025). Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Moon, H. Y., & Lee, S. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene: synthesis of secondary amides. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Solubilizing 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and overcome the poor aqueous solubility of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and overcome the poor aqueous solubility of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. The methodologies presented are grounded in fundamental physicochemical principles and are designed to guide you through a logical, step-by-step process to achieve your desired concentration in aqueous media.

While specific experimental data for this exact molecule is not publicly available, its structure—containing a carboxylic acid, a nitro group, and fluorobenzyl and pyrazole rings—provides a clear path forward based on well-established solubilization techniques for analogous compounds.

Part 1: Understanding the Challenge & Initial Compound Assessment

The primary obstacle to the aqueous solubility of this molecule is its combination of a highly hydrophobic core (fluorobenzyl and pyrazole rings) and a weakly acidic functional group (carboxylic acid). At neutral pH, the carboxylic acid is largely in its non-ionized, less soluble form. The key to enhancing solubility lies in shifting the equilibrium towards the more soluble, ionized (carboxylate) form.

Key Physicochemical Properties (Predicted)

Understanding the molecule's properties is the first step. Based on its structure, we can predict the following characteristics that influence solubility:

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
pKa ~3-5The carboxylic acid group is weakly acidic. Significant ionization and solubility increase will only occur at pH values well above the pKa.
logP > 2.0The molecule is predicted to be lipophilic (hydrophobic), favoring non-aqueous environments and contributing to low water solubility.
Functional Groups Carboxylic Acid, Nitro, Phenyl, PyrazoleThe carboxylic acid is the primary handle for pH-based solubilization. The other groups contribute to the compound's hydrophobicity and potential for precipitation.

Part 2: Logical Troubleshooting Workflow

Before diving into specific techniques, it's helpful to have a clear decision-making process. The following workflow outlines a systematic approach, starting with the simplest and most common methods before proceeding to more complex solutions.

G start Start: Poor Solubility Observed ph_mod Tier 1: pH Adjustment (Primary Method) start->ph_mod ph_success Success: Target Concentration Achieved ph_mod->ph_success Yes ph_fail Inadequate Solubility or Experiment is pH-Sensitive ph_mod->ph_fail No cosolvent Tier 2: Co-solvent Screening ph_fail->cosolvent cosolvent_success Success: Target Concentration Achieved cosolvent->cosolvent_success Yes cosolvent_fail Precipitation on Dilution or High Organic % Required cosolvent->cosolvent_fail No advanced Tier 3: Advanced Methods (Salt Formation, Complexation) cosolvent_fail->advanced advanced_success Success: Target Concentration Achieved advanced->advanced_success Yes end Consult Formulation Specialist advanced->end No

Figure 1. Logical workflow for troubleshooting solubility.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my compound insoluble in neutral (pH 7.4) aqueous buffer?

Answer: The insolubility stems from the chemical nature of the carboxylic acid group. The relationship between pH, pKa, and the ionization state of an acid is described by the Henderson-Hasselbalch equation.[1][2]

  • Below the pKa: The compound exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus poorly soluble in water.

  • Above the pKa: The compound is deprotonated to its conjugate base (R-COO⁻), a charged ion. This ionized form is significantly more polar and, therefore, more soluble in water.[2][3]

For a carboxylic acid with an estimated pKa of ~4, at pH 7.4, it will be mostly ionized and soluble. However, the large hydrophobic structure (fluorobenzyl and pyrazole rings) counteracts this effect, meaning a higher pH may be needed to overcome the intrinsic low solubility of the ionized form.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph_node R-COOH (Protonated) Poorly Soluble equilibrium low_ph_node->equilibrium high_ph_node R-COO⁻ (Deprotonated / Ionized) More Soluble equilibrium->high_ph_node

Figure 2. Effect of pH on the ionization state and solubility.
Q2: What is the first and simplest method I should try to improve solubility?

Answer: The most direct and effective initial approach is pH adjustment .[4][5][] By preparing your stock solution in a basic aqueous medium, you can deprotonate the carboxylic acid, significantly increasing its solubility.

A common starting point is to dissolve the compound in a dilute basic solution like 0.1 M NaOH and then dilute it into your final buffer, ensuring the final pH of the experimental medium remains compatible with your assay.

Q3: How do I select an appropriate pH for my stock solution?

Answer: A good rule of thumb is to use a pH that is at least 2-3 units above the compound's pKa. This ensures that >99% of the compound is in the ionized, soluble form. Since the estimated pKa is between 3 and 5, preparing a stock solution at a pH of 7.0 or higher is a logical starting point.

See Protocol 1: Systematic pH-Based Solubility Profiling for a detailed experimental approach to determine the optimal pH.

Q4: My experiment is pH-sensitive and cannot tolerate a high pH. What are my options?

Answer: If pH modification is not feasible, the next step is to use co-solvents .[7] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[][7]

Commonly used co-solvents in research settings include:

Co-solventTypical Starting % (v/v)Notes
DMSO (Dimethyl Sulfoxide)1-10%Highly effective solubilizing agent. Ensure final concentration is tolerated by your biological system.
Ethanol 5-20%Good biocompatibility, but can be volatile.
PEG 400 (Polyethylene Glycol 400)10-30%Often used in preclinical formulations; can increase viscosity.[]
Propylene Glycol 10-30%Common pharmaceutical excipient.

See Protocol 2: Co-solvent Screening for Solubility Enhancement for a step-by-step guide.

Q5: I've tried pH and co-solvents, but I still can't reach my target concentration without precipitation upon dilution. What's next?

Answer: If simpler methods fail, you can explore more advanced formulation strategies. These are typically employed in later-stage drug development but can be adapted for research purposes.

  • Salt Formation: This is a highly effective method for acidic and basic compounds.[8][9][10][11][12][13] Instead of dissolving the free acid, you would use a pre-formed salt version of the compound (e.g., a sodium or potassium salt). If you only have the free acid, you can form the salt in situ by dissolving the compound in a solution containing a stoichiometric equivalent of a base (like NaOH or KOH) and then lyophilizing the result to obtain a solid salt form that can be readily dissolved in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate hydrophobic molecules like yours, forming an "inclusion complex" where the insoluble drug is hidden within the cyclodextrin's core, while the complex as a whole remains water-soluble.[14][15][16][17][18] Common cyclodextrins include HP-β-CD (Hydroxypropyl-β-cyclodextrin).

Part 4: Detailed Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Profiling

Objective: To determine the minimum pH required to achieve a target concentration.

  • Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 9.0). Phosphate or borate buffers are suitable choices.

  • Weigh Compound: Accurately weigh a small amount of your compound into several separate vials (e.g., 1 mg per vial).

  • Add Buffer & Mix: To each vial, add the volume of a specific pH buffer required to reach your target concentration (e.g., for 1 mg/mL, add 1 mL of buffer).

  • Equilibrate: Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for 2-4 hours to allow them to reach equilibrium.

  • Observe & Centrifuge: Visually inspect each vial for undissolved solid. Centrifuge all vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Quantify: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility against the buffer pH to identify the pH at which your target concentration is achieved.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To find a suitable co-solvent system for a pH-sensitive experiment.

  • Prepare Co-solvent Mixtures: Prepare several aqueous solutions containing different percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 50% DMSO in water or your experimental buffer).

  • Weigh Compound: Accurately weigh a small amount of your compound into separate vials.

  • Add Co-solvent Mixture & Mix: Add the appropriate volume of each co-solvent mixture to the vials to achieve your target concentration.

  • Equilibrate & Observe: Agitate for 2-4 hours at a constant temperature. Visually inspect for complete dissolution.

  • Check for Precipitation: Once you find a system that dissolves the compound, perform a dilution test. Pipette a small volume of the concentrated stock into your final aqueous buffer to mimic the experimental conditions. Observe immediately and after 30-60 minutes for any signs of precipitation (cloudiness, visible particles).

  • Optimize: If precipitation occurs, you may need to either increase the percentage of co-solvent in the stock or lower the stock concentration. The goal is to find a balance that keeps the compound soluble upon dilution while minimizing the final co-solvent concentration in your experiment.

References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • Methods to boost solubility. IJSDR. Available at: [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | CID 11665716. PubChem. Available at: [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids. Doc Brown's Chemistry. Available at: [Link]

  • Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. R Discovery. Available at: [Link]

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. Available at: [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]

  • 4-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 219739. PubChem. Available at: [Link]

  • 3-acetyl-1H-pyrazole-5-carboxylic acid | C6H6N2O3 | CID 16767346. PubChem. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo. ECHA. Available at: [Link]

  • 1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. NextSDS. Available at: [Link]

  • 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid. CAS Common Chemistry. Available at: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Decarboxylation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering spontaneous material loss when working with highly electron-deficient pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering spontaneous material loss when working with highly electron-deficient pyrazole-4-carboxylic acids at elevated temperatures.

Mechanistic Insight: The Root Cause of Instability

Before implementing a synthetic fix, it is critical to understand the causality behind the degradation. The molecule 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid features a highly electron-deficient pyrazole core. The nitro group at the C3 position exerts a powerful electron-withdrawing effect (-I and -M effects).

When exposed to elevated temperatures (typically >60°C), especially in the presence of a base or polar aprotic solvents, the carboxylic acid deprotonates. The resulting carboxylate anion is highly susceptible to protodecarboxylation because the transition state is intensely stabilized by the adjacent C3-nitro group and the pyrazole nitrogen, a known phenomenon in 1[1]. The 3-nitro group acts as an electron sink, lowering the activation energy for CO2 extrusion, leading to the rapid formation of the undesired 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole byproduct, which is why 2 often avoid heating the free acid[2].

Mechanism A 1-(2-fluorobenzyl)-3-nitro- 1H-pyrazole-4-carboxylic acid B Carboxylate Anion (Base Promoted) A->B Base / Heat E Ester Protected Intermediate (Stable at High Temp) A->E Esterification (Prevents Ionization) C Transition State (Stabilized by 3-NO2) B->C Polar Aprotic Solvent D Decarboxylated Product + CO2 C->D -CO2 E->D Blocked

Mechanistic pathway of thermal decarboxylation and prevention via esterification.

Troubleshooting FAQs

Q1: I am losing the carboxylic acid group during my high-temperature Suzuki cross-coupling. How can I prevent this? A: The alkaline conditions and high temperatures (e.g., K2CO3 at 90°C in DMF) required for standard cross-couplings are the exact conditions that promote the decarboxylation of electron-deficient heteroaromatic acids. To prevent this, you must mask the carboxylic acid as an ester prior to the coupling step, completely shutting down the base-promoted decarboxylation pathway as demonstrated in 3[3].

Q2: Can I perform an amide coupling directly on the free acid without protecting it first? A: Yes, but you must strictly avoid heating. Traditional methods that require elevated temperatures (like EDC/HOBt in hot DMF) will result in significant material loss. Instead, use highly active coupling reagents like HATU or T3P (Propylphosphonic anhydride) combined with a mild base like DIPEA. Run the reaction at 0°C to room temperature. Additionally, switching from polar aprotic solvents like DMF to less polar solvents like DCM or EtOAc reduces the stabilization of the decarboxylation transition state.

Q3: Does the choice of base matter if I must heat the free acid? A: Yes. If heating is absolutely unavoidable and protection is not an option, avoid strong, non-coordinating bases (like Cs2CO3). Instead, use lithium-based bases (e.g., LiOH or Li2CO3). The lithium cation coordinates tightly with the carboxylate oxygen and the adjacent heteroatoms, stabilizing the ground state and slightly raising the activation barrier for decarboxylation, a strategy utilized in 4[4]. However, ester protection remains the most robust and self-validating approach.

Data Presentation: Impact of Reaction Conditions on Decarboxylation

Table 1: Decarboxylation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid under various amide coupling conditions.

Coupling ReagentSolventBaseTemp (°C)Decarboxylation (%)Desired Amide Yield (%)
EDC/HOBtDMFEt3N80>85%<10%
CDITHFNone6560%35%
T3PEtOAcDIPEA25<5%88%
HATUDCMDIPEA25<2%92%

Experimental Protocols

Protocol A: Protection via Methyl Esterification (Recommended)

This protocol ensures the molecule is thermally stable for subsequent high-temperature transformations.

  • Reagent Preparation : Suspend 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Acid Catalysis : Cool the suspension to 0°C. Slowly add thionyl chloride (SOCl2, 2.0 eq) dropwise. Mechanistic note: SOCl2 reacts with methanol to generate HCl in situ, which catalyzes the esterification without requiring an aqueous workup.

  • Reaction : Warm the mixture to 65°C and reflux for 4 hours. The electron-withdrawing nitro group slows the nucleophilic attack, necessitating the heat, but the highly acidic conditions keep the acid protonated, preventing carboxylate-driven decarboxylation.

  • Isolation : Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and evaporate to yield the stable methyl ester.

Workflow Step1 Starting Material: Unprotected Acid Step2 Protection: Esterification (MeOH/H+) Step1->Step2 Step3 High-Temp Reaction: (e.g., Cross-Coupling) Step2->Step3 Thermally Stable Step4 Deprotection: Mild Hydrolysis (LiOH) Step3->Step4 Step5 Final Product: Elaborated Acid Step4->Step5

Step-by-step workflow for the protection-coupling-deprotection strategy.

Protocol B: Room-Temperature Amide Coupling (Alternative to Protection)

Use this protocol if esterification adds too many steps to your synthetic route.

  • Activation : Dissolve the free carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DCM (0.1 M) at 0°C.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling : Add HATU (1.2 eq) portion-wise. Mechanistic note: HATU rapidly forms the active highly-reactive HOAt ester at 0°C. This rapid activation outcompetes the thermal decarboxylation pathway.

  • Completion : Allow the reaction to warm to room temperature and stir for 2 hours. Wash with 1M HCl, then brine, and concentrate.

References

  • Title: Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (WO2014033164A1)
  • Title: Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization Source: Taylor & Francis (tandfonline.com) URL: [Link]

Sources

Troubleshooting

optimizing mobile phase for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with developing robust, reproducible chroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with developing robust, reproducible chromatographic methods for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid .

Because this active pharmaceutical ingredient (API) intermediate contains a highly ionogenic carboxylic acid moiety, a polarizable nitro-pyrazole core, and a hydrophobic fluorobenzyl group, its behavior on a reversed-phase column is highly sensitive to mobile phase chemistry. This guide bypasses generic advice to focus on the mechanistic causality behind mobile phase optimization, providing self-validating protocols to ensure your method is analytically sound.

Section 1: Molecule Profiling & Mobile Phase Strategy (FAQs)

Q: What are the critical physicochemical properties of this molecule that dictate mobile phase selection? A: The dominant feature of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is its carboxylic acid group, which has an estimated pKa​ of approximately 3.0 to 4.0. In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of ionogenic compounds is dictated by their ionization state. If the acidic compound has a carboxylic acid functional group, it will be fully protonated and neutral at a pH of 2.0, maximizing its hydrophobic interaction with the C18 stationary phase[1]. To ensure robust retention and prevent slight pH shifts from altering selectivity, the mobile-phase pH must be maintained at least ±1.5 units away from the analyte's pKa​ [2].

Q: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? A: Both are viable, but they offer different selectivities based on the molecule's structure. MeCN is an aprotic solvent that provides lower backpressure and generally sharper peaks due to its lower viscosity and favorable mass transfer kinetics. However, the nitro-pyrazole ring is highly polarizable and capable of π−π interactions. MeOH, as a protic solvent, can participate in hydrogen bonding with the nitro group and the pyrazole nitrogens. If you are struggling to resolve this compound from structurally similar impurities (e.g., des-fluoro or positional isomers), screening MeOH is highly recommended to exploit these secondary selectivity mechanisms.

Section 2: Troubleshooting Chromatographic Issues (Q&A)

Q: I am observing severe peak tailing (Asymmetry Factor > 1.5). How do I mechanistically address this? A: Peak tailing is quantitatively assessed using the Tailing Factor ( Tf​ ) or Asymmetry Factor ( As​ ), where a value greater than 1.2 indicates problematic tailing[3]. For this specific carboxylic acid, tailing is typically caused by two phenomena:

  • Dynamic Ionization: If your mobile phase pH is hovering near the molecule's pKa​ (e.g., pH 3.5), the compound exists in a dynamic equilibrium between its lipophilic (protonated) and hydrophilic (ionized) states as it travels down the column, causing the peak to split or smear.

  • Silanol Interactions: Unreacted residual silanol groups on the silica stationary phase become ionized ( SiO− ) at pH > 3.0. These active sites can engage in secondary polar interactions with the highly polar nitro-pyrazole core. The Fix: Lower the mobile phase pH to < 2.5 using 0.1% phosphoric acid or formic acid. This dual-action fix fully protonates your carboxylic acid (driving it into a single retention mechanism) and suppresses the ionization of acidic surface silanols, thereby eliminating secondary interactions[4][5].

Q: My retention times are drifting continuously over a sequence of injections. What is the root cause? A: Retention time drift for acidic compounds usually points to inadequate buffer capacity. The effective buffer capacity of a mobile phase refers to its ability to resist pH changes when a sample solute is introduced[2]. If your buffer concentration is too low (e.g., < 5 mM), the sample diluent can temporarily alter the pH at the column head. The Fix: Ensure your buffer concentration is between 20 mM and 50 mM. Furthermore, ensure your sample is dissolved in a solvent that is of equal or weaker elution strength (higher aqueous content) than your initial mobile phase[3]. Injecting a sample in 100% organic solvent will disrupt the local phase equilibrium and cause severe retention instability.

Section 3: Quantitative Data - pH vs. Chromatographic Performance

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the pyrazole-4-carboxylic acid, and the resulting chromatographic performance on a standard C18 column.

Mobile Phase pHBuffer / AdditiveAnalyte StateRetention Factor ( k′ )Tailing Factor ( Tf​ )Chromatographic Outcome
2.0 0.1% Phosphoric AcidFully Protonated (Neutral)4.81.05Optimal retention; sharp, symmetrical peaks.
3.5 10 mM Formate (pH 3.5)Partially Ionized2.51.85Severe tailing; pH is too close to pKa​ .
6.5 20 mM Phosphate (pH 6.5)Fully Ionized (Anion)0.61.15Poor retention; elutes dangerously close to the void volume.

Section 4: Step-by-Step Methodology: Self-Validating Optimization Protocol

To establish a robust method for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, execute the following self-validating protocol. This ensures that your method is not operating on the "edge of failure."

Step 1: Aqueous Phase Preparation

  • Prepare a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) solution in HPLC-grade water.

  • Titrate the solution with concentrated ortho-phosphoric acid ( H3​PO4​ ) until the pH meter reads exactly 2.2.

  • Filter the buffer through a 0.22 µm membrane to remove particulates.

Step 2: System Equilibration & Passivation

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Pump the mobile phase (e.g., 60% Buffer : 40% MeCN) at 1.0 mL/min for at least 20 column volumes.

  • Causality Note: Adequate equilibration is required to ensure the stationary phase surface is fully saturated with the buffer ions, stabilizing the hydration layer around the silica.

Step 3: Injection & Asymmetry Assessment

  • Inject 5 µL of the analyte (prepared at 0.1 mg/mL in 80% Buffer : 20% MeCN).

  • Record the chromatogram at 254 nm (capturing the nitro-aromatic chromophore).

  • Calculate the Tailing Factor ( Tf​ ). If Tf​ is between 0.9 and 1.2, proceed to Step 4. If Tf​>1.2 , verify the column's end-capping integrity or increase buffer concentration to 30 mM.

Step 4: Robustness Verification (Self-Validation)

  • Intentionally alter the mobile phase pH by ±0.2 units (prepare batches at pH 2.0 and 2.4).

  • Re-inject the standard.

  • Validation Criteria: The retention time ( tR​ ) must not shift by more than 2%, and Tf​ must remain < 1.2. If the method passes, it is analytically robust and ready for validation.

Section 5: Optimization Workflow Visualization

The following decision matrix illustrates the logical pathway for optimizing the mobile phase parameters for this specific carboxylic acid.

OptimizationWorkflow Start Start: 1-(2-fluorobenzyl)-3-nitro- 1H-pyrazole-4-carboxylic acid Check_pKa Assess Analyte pKa (Est. pKa ~3.0 - 4.0) Start->Check_pKa Low_pH Set Mobile Phase pH < 2.5 (0.1% Formic/Phosphoric Acid) Check_pKa->Low_pH RP-HPLC (Protonated) High_pH Set Mobile Phase pH > 6.0 (Ammonium Acetate/Formate) Check_pKa->High_pH Ion-Pair/HILIC (Ionized) Evaluate Evaluate Peak Symmetry & Retention Factor (k') Low_pH->Evaluate High_pH->Evaluate Tailing Peak Tailing Observed? Evaluate->Tailing Fix_Tailing Increase Buffer Conc. or Use End-Capped C18 Tailing->Fix_Tailing Yes (As > 1.2) Optimize_Org Optimize Organic Modifier (MeCN vs. MeOH Selectivity) Tailing->Optimize_Org No (As 0.9-1.2) Fix_Tailing->Evaluate Final Final Validated Method Optimize_Org->Final

Fig 1: Logical decision tree for optimizing mobile phase pH and modifiers for carboxylic acids.

References

  • High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound... - nih.gov. Available at:[Link]

  • Mobile Phase Selection in Method Development: How to Optimize - welch-us.com. Available at:[Link]

  • Peak Tailing in HPLC - elementlabsolutions.com. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - chromatographyonline.com. Available at:[Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas - chromatographyonline.com. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid , a molecule of interest in medicinal chemistry due to its pyrazole core, a scaffold present in numerous approved drugs.

Understanding the fragmentation behavior of this multi-functionalized heterocyclic compound is crucial for its unambiguous identification, whether in a synthetic reaction mixture, a metabolic study, or a quality control setting. This document will deconstruct the molecule into its primary functional components, predict the fragmentation cascades based on established chemical principles, and provide comparative data from structurally related compounds to substantiate the predictions.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (Molecular Weight: 293.22 g/mol ) under electron ionization is anticipated to be a complex interplay of competing pathways, driven by the relative stabilities of the resulting fragment ions. The initial event is the formation of the molecular ion, [M]•+, at an m/z of 293. The subsequent fragmentation will be dictated by the lability of the bonds associated with the carboxylic acid, the nitro group, the fluorobenzyl substituent, and the pyrazole ring itself.

Key Fragmentation Pathways

The primary fragmentation pathways are predicted to originate from the most labile sites of the molecular ion:

  • Decarboxylation: The carboxylic acid moiety is a prime site for initial fragmentation. Loss of the carboxyl group as a neutral CO₂ molecule (44 u) is a very common pathway for aromatic carboxylic acids.[1][2][3] This would lead to a significant fragment ion at m/z 249 .

  • Loss of the Nitro Group: Nitroaromatic compounds characteristically lose the nitro group as either NO₂ (46 u) or NO (30 u).[2][4][5][6] The loss of NO₂ from the molecular ion would result in a fragment at m/z 247 .

  • Cleavage of the Fluorobenzyl Group: The bond between the pyrazole nitrogen and the benzylic carbon is susceptible to cleavage. This can result in the formation of a stable 2-fluorobenzyl cation at m/z 109 or a tropylium ion rearrangement. The charge could also be retained by the pyrazole portion of the molecule.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, often characterized by the loss of small neutral molecules like HCN (27 u) or N₂ (28 u).[7][8] This is typically a secondary fragmentation event after an initial loss from a substituent.

Proposed Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways from the molecular ion.

Fragmentation_Pathways M [M]•+ m/z 293 F1 [M - CO₂]•+ m/z 249 M->F1 - CO₂ F2 [M - NO₂]+ m/z 247 M->F2 - NO₂ F3 [C₇H₆F]+ m/z 109 M->F3 Benzylic Cleavage F4 [M - C₇H₆F]•+ m/z 184 M->F4 Benzylic Cleavage F5 [M - COOH]+ m/z 248 M->F5 - COOH

Caption: Primary fragmentation pathways of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Following these initial fragmentations, further losses are expected. For instance, the ion at m/z 249 ([M - CO₂]•+) could subsequently lose the nitro group to yield a fragment at m/z 203. Similarly, the ion at m/z 247 ([M - NO₂]+) could undergo decarboxylation to produce an ion at m/z 203.

Comparative Fragmentation Data

To ground these predictions in experimental reality, it is instructive to compare the expected fragmentation of our target molecule with the known mass spectral data of compounds containing similar structural motifs.

Compound Molecular Weight ( g/mol ) Key Fragments (m/z) and Neutral Losses Reference
Benzoic Acid 122.12105 ([M - OH]+), 77 ([M - COOH]+)[1]
4-Nitroanisole 153.14123 ([M - NO]+), 107 ([M - NO₂]+), 95, 77[5]
Pyrazole 68.0867 ([M - H]+), 41 ([M - HCN]), 40 ([M - H - HCN])[8]
Benzyl Fluoride 110.13109 ([M - H]+), 91 (Tropylium ion, [C₇H₇]+)[9]

The fragmentation patterns of these simpler molecules strongly support the predicted behavior of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. The expected losses of COOH, NO₂, and the formation of a fluorobenzyl-type cation are all consistent with these reference data.

Predicted Major Fragments for 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
m/z Proposed Structure / Neutral Loss Rationale
293[M]•+ Molecular Ion
249[M - CO₂]•+ Decarboxylation of the carboxylic acid group.[1][2][3]
248[M - COOH]+ Loss of the entire carboxylic acid group.[1][3]
247[M - NO₂]+ Loss of the nitro group.[2][4][5][6]
184[M - C₇H₆F]•+ Cleavage of the fluorobenzyl group, charge retained on the pyrazole moiety.
109[C₇H₆F]+ 2-fluorobenzyl cation formed by benzylic cleavage.

Experimental Protocol: GC-MS Analysis

A standardized protocol for the analysis of a compound like 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Note that derivatization (e.g., silylation or methylation) of the carboxylic acid would likely be necessary to improve volatility for GC analysis.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • For GC analysis, derivatize the sample by adding 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

The following diagram outlines the general workflow for this analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample Derivatization Derivatization (e.g., Silylation) Dissolution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library Library Matching / Interpretation Spectrum->Library

Caption: General workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is predicted to be governed by the characteristic fragmentation of its constituent functional groups. The primary fragmentation events are expected to be decarboxylation, loss of the nitro group, and cleavage of the fluorobenzyl substituent. By understanding these fundamental pathways and comparing them with the known fragmentation of related structures, researchers can confidently identify and characterize this and similar molecules in complex analytical scenarios. The provided experimental protocol offers a starting point for developing a robust analytical method for this class of compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
  • Mass Spectrometry Part 7 - Fragment
  • Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Characterization of aerosol nitroaromatic compounds: Valid
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.
  • GCMS Section 6.12. Whitman People.
  • General eventualities of EI-MS fragmentation p
  • Preparation and mass spectral characterization of pentafluorobenzyl derivatives of alkyl and hydroxyalkyl-nucleobase DNA adducts. PubMed.
  • The Ion Kinetic Energy Spectra of Benzyl Fluoride and the Isomeric Fluorotoluenes. R Discovery.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

A Proactive Safety Framework for Handling 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed operational and safety dir...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed operational and safety directive for the handling and disposal of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols based on the known hazards of its constituent chemical moieties: aromatic nitro-compounds, carboxylic acids, and fluorinated aromatic compounds. The core of this guidance is a risk-alleviation strategy, emphasizing that all chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity"[1].

Hazard Analysis: A Triad of Risk

The chemical structure of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid presents a trifecta of potential hazards that must be addressed through a comprehensive personal protective equipment (PPE) and handling strategy.

  • Aromatic Nitro-compounds: This class of chemicals is associated with significant health risks. The nitro group's electron-withdrawing nature contributes to the recalcitrance of these compounds to biodegradation and can lead to toxicity and mutagenicity[2]. Aromatic nitro-compounds can be rapidly absorbed through intact skin, with the most prominent acute health hazard being cyanosis, and chronic exposure potentially leading to anemia[3]. Furthermore, organic nitro-compounds can be thermally unstable, with a risk of violent or explosive decomposition at high temperatures, a danger that can be exacerbated by the presence of impurities[4][5].

  • Carboxylic Acids: The carboxylic acid group imparts corrosive properties to the molecule. Direct contact can cause skin and eye irritation or damage. Safety Data Sheets for other carboxylic acids consistently recommend the use of protective goggles and gloves to prevent such contact[6].

  • Fluorinated Aromatic Compounds: While specific data for this particular molecule is unavailable, the presence of a fluorobenzyl group can influence its reactivity and biological activity. It is a building block in various bioactive molecules, underscoring the need for careful handling to avoid unintended biological effects[7].

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE approach is mandatory to mitigate the risks of exposure and physical contact. The following table outlines the recommended PPE for handling 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side-shields are required. In situations with a risk of splashing, a face shield should be worn in addition to goggles.Protects against splashes of the compound, which may be irritating or corrosive to the eyes[8].
Skin Protection Wear a lab coat and impervious gloves (e.g., nitrile rubber). Regularly inspect gloves for any signs of degradation and change them frequently, especially after direct contact. For larger quantities, consider additional protective clothing.Prevents skin contact. Aromatic nitro-compounds can be absorbed through the skin[3]. Carboxylic acids can cause skin irritation[9].
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust. If a fume hood is not available, a suitable dust respirator should be used.Minimizes the risk of inhaling airborne particles of the compound[8][10].

Operational and Disposal Protocols

A systematic approach to handling and disposal is critical for ensuring laboratory safety and environmental protection.

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Safe Handling Workflow A Preparation: - Verify fume hood certification. - Assemble all necessary PPE and spill kit. B Weighing and Transfer: - Perform all manipulations within the fume hood. - Use anti-static measures for powders. A->B Proceed to handling C Reaction Setup: - Ensure compatibility with other reagents and solvents. - Avoid high temperatures due to the nitro group. B->C Transfer to reaction D Post-Handling: - Decontaminate work surfaces and equipment. - Wash hands thoroughly. C->D After reaction completion E Waste Segregation: - Collect all contaminated materials in a designated, labeled hazardous waste container. D->E Proper disposal

Caption: A stepwise workflow for the safe handling of the target compound.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that a certified chemical fume hood is operational. Assemble all required PPE as detailed in the table above. Have a spill kit readily accessible.

  • Weighing and Transfer : Conduct all manipulations of the solid compound within the fume hood to minimize inhalation exposure[8]. Use appropriate tools to handle the solid and avoid generating dust.

  • In-Use : When using the compound in reactions, be mindful of its potential for thermal decomposition due to the nitro-aromatic moiety[4]. Avoid excessive heating unless the thermal stability has been experimentally determined.

  • Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water[11].

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure safety.

Chemical Waste Disposal Pathway A Waste Generation: - Unused compound. - Contaminated PPE and materials. B Segregation: - Collect in a dedicated, sealed, and clearly labeled hazardous waste container. A->B Collect waste C Storage: - Store in a designated, well-ventilated hazardous waste accumulation area. B->C Store securely D Professional Disposal: - Arrange for pickup by a licensed hazardous waste disposal company. C->D Final disposal

Caption: The required pathway for the disposal of chemical waste.

Due to the presence of both a halogen (fluorine) and a nitro group, 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid should be treated as hazardous waste.

  • Waste Collection : All waste materials, including unused compound, contaminated gloves, and weighing papers, must be collected in a designated hazardous waste container.

  • Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards.

  • Disposal Method : The recommended disposal method for halogenated and nitroaromatic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility[12]. This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.

By adhering to this comprehensive safety framework, researchers can mitigate the inherent risks associated with handling 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, ensuring a safe laboratory environment.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Kondrikov, B. N., et al. (2008). Explosion Hazard of Aromatic Organic Compounds Containing One or Two Nitrogroups. Propellants, Explosives, Pyrotechnics, 33(3), 214-220. [Link]

  • Dechy, N., et al. (2004). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 150, 657-671. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Dechy, N., et al. (2004). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 8(6), 1030-1039. [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]

  • U.S. Environmental Protection Agency. (1977). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2022, February 3). Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole. PubChem. [Link]

  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds. [Link]

  • Ministry of Environment, Taiwan. (n.d.). Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Google Patents. (n.d.).

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